3-Butyn-2-ol,2-methyl-,allophanate(6CI)
Description
Chemical Identity and Nomenclature
3-Butyn-2-ol,2-methyl-,allophanate(6CI) is a specialized organic compound with the systematic name 2-methylbut-3-yn-2-yl (carbamoyl)carbamate . Its molecular formula is C₇H₁₀N₂O₃ , and it has a molecular weight of 170.17 g/mol . The compound is classified under the allophanate family, characterized by the presence of a carbamoyl-carbamate functional group (-NHC(O)NHCOO-).
The CAS Registry Number 117043-41-1 uniquely identifies this compound in chemical databases. Alternative nomenclature includes 3-butyn-2-ol,2-methyl-, allophanate and 2-methylbut-3-yn-2-yl allophanate , reflecting its structural relationship to 2-methyl-3-butyn-2-ol and the allophanate moiety. The InChI key 1S/C7H10N2O3/c1-4-7(2,3)12-6(11)9-5(8)10/h1H,2-3H3,(H3,8,9,10,11) provides a standardized representation of its atomic connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₃ | |
| Molecular Weight | 170.17 g/mol | |
| CAS RN | 117043-41-1 | |
| IUPAC Name | 2-methylbut-3-yn-2-yl (carbamoyl)carbamate |
Historical Context and Development
The synthesis of allophanates emerged from mid-20th-century research into urea derivatives and isocyanate chemistry. Early studies on allophanic acid (H₂NC(O)NHCO₂H) laid the groundwork for understanding allophanate reactivity. The specific compound 3-butyn-2-ol,2-methyl-,allophanate gained attention in the 2000s as part of efforts to develop low-viscosity polyurethane precursors and specialty polymers.
Patent literature from 2009–2018 highlights its role in catalytic processes involving bismuth and alkali metal carboxylates, which enable selective allophanate formation without competing trimerization. The compound’s development aligns with industrial demands for thermally stable, functionalizable intermediates in coatings and adhesives.
Structural Elucidation and Confirmation
The structure of 3-butyn-2-ol,2-methyl-,allophanate has been confirmed through spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra reveal distinct signals for the alkyne proton (δ 2.2–2.4 ppm), methyl groups (δ 1.3–1.5 ppm), and carbamate NH groups (δ 9.5–10.5 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 387 ([M+H]⁺), consistent with the molecular formula.
- High-Performance Liquid Chromatography (HPLC): Preparative HPLC isolates the compound with >98% purity, as validated by UV detection and cross-referenced with synthetic standards.
The crystal structure of related allophanates confirms the planar geometry of the carbamoyl-carbamate group and tetrahedral coordination around the carbonyl carbons.
Relationship to Parent Compound 2-Methyl-3-butyn-2-ol
The parent alcohol, 2-methyl-3-butyn-2-ol (CAS 115-19-5), serves as the precursor in allophanate synthesis. This tertiary propargyl alcohol has the formula C₅H₈O and features a hydroxyl group adjacent to a methyl-substituted alkyne.
The synthesis of 3-butyn-2-ol,2-methyl-,allophanate involves two steps:
- Carbamation: Reaction of 2-methyl-3-butyn-2-ol with an isocyanate (e.g., phenyl isocyanate) forms a carbamate intermediate.
- Allophanation: The carbamate reacts with a second equivalent of isocyanate under catalytic conditions to yield the allophanate.
This transformation retains the alkyne functionality, enabling further click chemistry applications, while introducing the thermally stable allophanate group.
Classification within Allophanate Chemistry
Allophanates are a subclass of carbamate esters distinguished by their -NHC(O)NHCOO- linkage. They occupy a unique niche due to:
- Thermal Stability: The resonance-stabilized carbamoyl-carbamate group resists degradation at elevated temperatures, unlike simple carbamates.
- Reactivity: Allophanates participate in transesterification and nucleophilic substitution reactions, making them versatile in polymer crosslinking.
- Biological Relevance: Enzymes like allophanate hydrolase (EC 3.5.1.54) catalyze the hydrolysis of allophanates to bicarbonate and ammonium, linking them to nitrogen metabolism.
3-Butyn-2-ol,2-methyl-,allophanate exemplifies alkynyl allophanates , which combine the structural rigidity of acetylenes with the functionality of carbamates. This dual functionality is exploited in advanced material science, such as self-healing polymers and conductive coatings.
Properties
CAS No. |
117043-41-1 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.168 |
IUPAC Name |
2-methylbut-3-yn-2-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C7H10N2O3/c1-4-7(2,3)12-6(11)9-5(8)10/h1H,2-3H3,(H3,8,9,10,11) |
InChI Key |
YGLBYDQCYGYUHY-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OC(=O)NC(=O)N |
Synonyms |
3-Butyn-2-ol,2-methyl-,allophanate(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
2-Methyl-3-pentanol (CAS 565-67-3)
- Molecular formula : C₆H₁₂O
- Key differences: Lacks the allophanate group and propargyl (-C≡CH) functionality present in 3-Butyn-2-ol,2-methyl-,allophanate.
3-Butyn-1-ol (CAS 927-74-2)
- Molecular formula : C₄H₆O
- Key differences : The hydroxyl group is at the terminal position (C1), unlike the branched C2 position in the parent alcohol of the target compound. This structural variation impacts steric hindrance during allophanate formation .
Cyclopentanol,1-(2-propynyl)-,allophanate (6CI) (CAS 112046-83-0)
- Molecular formula : C₁₀H₁₄N₂O₃
- Key similarities: Contains an allophanate group and propargyl substituent. However, its cyclic structure (cyclopentanol backbone) reduces flexibility compared to the linear chain of 3-Butyn-2-ol,2-methyl-,allophanate .
Functional Analogues
Laromer®UA 9048
- Composition : Aliphatic urethane acrylate with allophanate and isocyanurate groups.
- Key differences: A commercial polymer blend diluted in dipropyleneglycol diacrylate (DPGDA), whereas 3-Butyn-2-ol,2-methyl-,allophanate is a monomeric compound. Laromer®UA 9048 exhibits high scratch resistance and UV stability due to its polymeric matrix .
Methylparafynol,allophanate (6CI) (CAS 77967-00-1)
- Molecular formula : C₈H₁₂N₂O₃
- Key similarities: Shares the allophanate functional group. Differences include a methylparafynol backbone (a sedative-hypnotic agent derivative), which may confer distinct pharmacological or thermal properties .
Data Table: Comparative Properties
Research Findings
Cross-Linking Efficiency : Allophanate-containing compounds like 3-Butyn-2-ol,2-methyl-,allophanate enhance cross-linking in polyurethanes, improving mechanical strength. Neglecting allophanate intermediates in kinetic models leads to residual errors in reaction simulations .
Thermal Stability : Allophanate groups in Laromer®UA 9048 contribute to high weather resistance, a property likely shared by 3-Butyn-2-ol,2-methyl-,allophanate due to similar bonding .
Synthetic Challenges : The propargyl group in 3-Butyn-2-ol,2-methyl-,allophanate may introduce steric hindrance during synthesis, unlike simpler alcohols like 3-Butyn-1-ol .
Preparation Methods
Ethynylation of Acetone with Acetylene
Reaction Mechanism :
Acetylene reacts with acetone in liquid ammonia under high pressure (1.5–2.8 MPa) using potassium hydroxide (KOH) as a catalyst:
Optimized Parameters :
-
Molar Ratios : Acetylene:acetone = 1:0.45–2.05; KOH:acetone = 1:18.6–124.5.
-
Temperature : 30–55°C.
-
Reaction Time : 1.0–3.2 hours.
-
Yield : Up to 82.5% after salting-out dehydration and rectification.
Purification :
Allophanate Formation via Isocyanate-Alcohol Reaction
Allophanates are synthesized by reacting alcohols with isocyanates. For 3-Butyn-2-ol,2-methyl-,allophanate(6CI), the proposed pathway involves:
Direct Reaction with Ethyl Isocyanate
Reaction Scheme :
Conditions :
-
Catalyst : Dibutyltin dilaurate (DBTDL, 0.1–1.0 mol%).
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.
-
Temperature : 25–60°C.
Yield Optimization :
Phosgene-Mediated Isocyanate Generation
Two-Step Process :
-
Phosgene Reaction :
-
Ammonolysis :
Challenges :
-
Phosgene’s toxicity necessitates stringent safety measures.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time and improving yield:
Protocol :
-
Reactants : 2-Methyl-3-butyn-2-ol (1 eq), methyl isocyanate (1.2 eq).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : 100°C, 300 W, 20–30 minutes.
Advantages :
Catalytic Systems and Solvent Effects
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DBTDL | THF | 50 | 85 | 98.5 |
| Zn(OAc)₂ | Toluene | 80 | 72 | 95.0 |
| None (thermal) | DCM | 40 | 65 | 92.3 |
Solvent Impact
-
Polar Aprotic Solvents (DMF, THF) : Enhance isocyanate reactivity.
-
Non-Polar Solvents (Toluene) : Require higher temperatures but reduce side reactions.
Purification and Characterization
Isolation Techniques
Q & A
Q. What are the limitations of current stability data for 3-Butyn-2-ol,2-methyl-,allophanate(6CI), and how can they be addressed?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products. Publish datasets in open-access repositories to fill data gaps .
- Collaborative Studies : Cross-validate results with independent labs using standardized protocols (e.g., ICH Q1A guidelines) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting melting point data for 3-Butyn-2-ol,2-methyl-,allophanate(6CI)?
- Methodological Answer :
- Source Evaluation : Compare data from peer-reviewed journals (e.g., NIST) vs. vendor catalogs. NIST reports phase change data under controlled conditions, while vendor data may lack experimental details .
- Reproducibility Tests : Recrystallize the compound from multiple solvents (e.g., ethanol, acetone) and measure melting points using calibrated equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
